molecular formula C14H19NO3 B8678776 Methyl 4-(2-Pyrrolidinylethyloxy)benzoate

Methyl 4-(2-Pyrrolidinylethyloxy)benzoate

Cat. No. B8678776
M. Wt: 249.30 g/mol
InChI Key: DODJKXYRLNGEBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(2-Pyrrolidinylethyloxy)benzoate is a useful research compound. Its molecular formula is C14H19NO3 and its molecular weight is 249.30 g/mol. The purity is usually 95%.
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properties

Product Name

Methyl 4-(2-Pyrrolidinylethyloxy)benzoate

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

methyl 4-(2-pyrrolidin-1-ylethoxy)benzoate

InChI

InChI=1S/C14H19NO3/c1-17-14(16)12-4-6-13(7-5-12)18-11-10-15-8-2-3-9-15/h4-7H,2-3,8-11H2,1H3

InChI Key

DODJKXYRLNGEBP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCCN2CCCC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Compound 23-2 (2 g, 11.8 mmol) and chloroethylpyrrolidine·HCl (Aldrich) (1.8 g, 11.8 mmol) were treated with NaH (0.94 g, 23.6 mmol) in DMF (30 mL) as described for 27-1 to give 27-6 as a clear oil. Rf (10% MeOH/CHCl3 saturated with NH3) 0.4
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
0.94 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of methyl 4-hydroxybenzoate (4.56 g, 30 mmol) in dry DMF (60 mL) was added cesium carbonate (31.3 g, 96 mmol, 3.2 eq.) and 1-(2-chloroethyl)pyrrolidine hydrochloride (8.1 g, 48 mmol, 1.6 eq.). The reaction was heated at 80° C. for 20 h. The reaction mixture was cooled to ambient temperature then water (240 mL) was added. The mixture was partitioned with ethyl acetate (250 mL). The aqueous layer was extracted with ethyl acetate (50 mL). The combined extracts were washed with water (240 mL), brine (50 mL), dried (Na2SO4), filtered then concentrated to dryness under reduced pressure. The residue was purified by flash chromatography (90:5:5 hexane:THF:TEA) to give the desired product as an oil (5.3 g, 71%).
Quantity
4.56 g
Type
reactant
Reaction Step One
Quantity
31.3 g
Type
reactant
Reaction Step One
Quantity
8.1 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
240 mL
Type
reactant
Reaction Step Two
Yield
71%

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